2-Aminophenolsulfate
Overview
Description
2-Aminophenolsulfate, also known as o-Aminophenol sulfate, is an organic compound with the chemical formula 2(C6H7NO)H2SO4. It is a derivative of 2-aminophenol, where the sulfate group is introduced to enhance its solubility and stability. This compound is widely used in various chemical and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminophenolsulfate can be synthesized through the reaction of 2-aminophenol with sulfuric acid. The reaction typically involves dissolving 2-aminophenol in a suitable solvent, such as ethanol, and then adding concentrated sulfuric acid dropwise while maintaining a controlled temperature. The reaction mixture is then stirred for a specific period, followed by the isolation and purification of the product through recrystallization.
Industrial Production Methods: In industrial settings, the production of 2-aminophenol sulfate involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Aminophenolsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form aminophenol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Substituted aminophenol derivatives.
Scientific Research Applications
2-Aminophenolsulfate has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 2-aminophenol sulfate involves its interaction with various molecular targets and pathways. It can act as a reducing agent, participating in redox reactions that influence cellular processes. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic and biochemical applications .
Comparison with Similar Compounds
4-Aminophenol: An isomer of 2-aminophenol with similar chemical properties but different reactivity due to the position of the amino group.
2-Hydroxyaniline: Another name for 2-aminophenol, highlighting its phenolic and amino functional groups.
Uniqueness: 2-Aminophenolsulfate is unique due to its enhanced solubility and stability compared to its non-sulfated counterpart. This makes it more suitable for various industrial and research applications where solubility and stability are critical factors .
Properties
IUPAC Name |
2-aminophenol;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOCVKCSBKRYHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67845-79-8 | |
Record name | Phenol, 2-amino-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67845-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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